molecular formula C8H4Br2ClNS B8603057 3-Bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine CAS No. 832697-59-3

3-Bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine

Cat. No. B8603057
M. Wt: 341.45 g/mol
InChI Key: XKCRSWNAEVDPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H4Br2ClNS and its molecular weight is 341.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

832697-59-3

Product Name

3-Bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine

Molecular Formula

C8H4Br2ClNS

Molecular Weight

341.45 g/mol

IUPAC Name

3-bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine

InChI

InChI=1S/C8H4Br2ClNS/c9-1-4-2-12-8(11)6-5(10)3-13-7(4)6/h2-3H,1H2

InChI Key

XKCRSWNAEVDPRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CS2)Br)C(=N1)Cl)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 277C (1 g, 3.81 mmol) in CCl4 (30 mL) was treated with NBS (0.755 g, 4.24 mmol) and benzoyl peroxide (0.093 g, 0.38 mmol), heated to reflux for 24 hours, cooled to room temperature, and filtered. The filtrate was concentrated to provide 3-bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine, which was used directly. MS (ESI(+)) m/e 339.5, 341.6, 343.4 (M+H)+. The crude product was dissolved in DMF (7.5 mL), treated with sodium acetate (1.6 g, 19.5 mmol), heated to 100° C. overnight, and partitioned between water and ethyl acetate. The organic extract was washed with brine, dried (Na2SO4), filtered, and concentrated. The residue was purified by silica gel chromatography with 10% ethyl acetate/hexanes to provide 0.65 g (53% yield) of the desired product. MS (ESI(+)) m/e 319.7, 321.7, 323.7 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.755 g
Type
reactant
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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